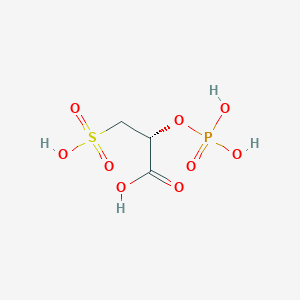

(2R)-O-phospho-3-sulfolactic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H7O9PS |

|---|---|

Molekulargewicht |

250.12 g/mol |

IUPAC-Name |

(2R)-2-phosphonooxy-3-sulfopropanoic acid |

InChI |

InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1 |

InChI-Schlüssel |

CABHHUMGNFUZCZ-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |

Isomerische SMILES |

C([C@@H](C(=O)O)OP(=O)(O)O)S(=O)(=O)O |

Kanonische SMILES |

C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Biosynthesis of 2r O Phospho 3 Sulfolactic Acid

Precursor Compounds and Substrate Utilization

The formation of (2R)-O-phospho-3-sulfolactic acid relies on the availability and utilization of specific precursor molecules that provide the necessary carbon backbone and sulfonate group.

Phosphoenolpyruvate (B93156) (PEP) serves as the essential precursor, providing the three-carbon backbone for the synthesis of this compound. vulcanchem.comnih.gov PEP is a significant intermediate in various biochemical pathways, including glycolysis and gluconeogenesis. wikipedia.orgnih.govhmdb.ca In this specific biosynthetic reaction, the enzyme phosphosulfolactate synthase specifically requires phosphoenolpyruvate to initiate the synthesis. expasy.orgqmul.ac.uk The reaction involves the addition of sulfite (B76179) to PEP to form (2R)-O-phospho-3-sulfolactate. uniprot.org

Sulfite (SO₃²⁻) is the sulfur-containing substrate that is integrated into the structure of phosphoenolpyruvate to form this compound. vulcanchem.com The enzyme catalyzing this reaction, phosphosulfolactate synthase, facilitates the addition of sulfite to PEP. expasy.orgqmul.ac.uk Research suggests that the enzyme utilizes sulfite rather than hydrogensulfite, a preference indicated by its broad alkaline pH optimum. expasy.orgqmul.ac.ukgenome.jp This integration creates the characteristic sulfonate moiety attached to the propanoic acid backbone derived from PEP. vulcanchem.com

Enzymatic Catalysis of this compound Formation

The synthesis of this compound is not a spontaneous reaction but is dependent on the catalytic activity of a specific enzyme that ensures the correct stereochemistry of the product.

The enzyme responsible for catalyzing the formation of this compound is phosphosulfolactate synthase, also known as ComA. researchgate.netuniprot.org It is classified under the EC number 4.4.1.19. qmul.ac.ukuniprot.org This enzyme is pivotal as it catalyzes the first committed step in the biosynthesis of coenzyme M in organisms like the archaeon Methanococcus jannaschii. researchgate.netnih.gov

| Enzyme Name | Gene Name | EC Number | Function |

|---|---|---|---|

| Phosphosulfolactate synthase | ComA | 4.4.1.19 | Catalyzes the formation of this compound |

The reaction catalyzed by phosphosulfolactate synthase (ComA) is a stereospecific Michael addition. vulcanchem.comnih.govresearchgate.net This mechanism involves the nucleophilic attack of sulfite on the β-carbon of phosphoenolpyruvate. vulcanchem.com This leads to the formation of a carbon-sulfur bond. The process is highly stereospecific, resulting exclusively in the R-configuration at the C2 position of the product, this compound. vulcanchem.com This stereoselectivity is crucial for the subsequent steps in the coenzyme M biosynthetic pathway, as the enzymes involved are specific to this particular stereoisomer. vulcanchem.com Despite mechanistic similarities to the enolase superfamily, such as the likely formation of a Mg²⁺ ion-stabilized enolate intermediate, ComA has no significant sequence similarity to known enolases and is considered to have acquired its mechanism through convergent evolution. nih.gov

The catalytic activity of phosphosulfolactate synthase is dependent on the presence of divalent metal cations, specifically magnesium ions (Mg²⁺). nih.govqmul.ac.uk The requirement for Mg²⁺ suggests its role in the reaction mechanism, possibly by stabilizing an enolate intermediate, which is a feature observed in other enzymes like enolase. nih.govnih.gov

| Reaction Component | Role |

|---|---|

| Phosphoenolpyruvate (PEP) | Substrate (Carbon Backbone) |

| Sulfite (SO₃²⁻) | Substrate (Sulfur Source) |

| Phosphosulfolactate Synthase (ComA) | Enzyme |

| Magnesium (Mg²⁺) | Cofactor |

| This compound | Product |

Characterization of Phosphosulfolactate Synthase (ComA, EC 4.4.1.19)

Structural Insights into ComA (e.g., TIM-barrel fold)

The ComA monomer structure incorporates the classic TIM-barrel fold with some additional unique features. An N-terminal tail extends from the main barrel structure, and several other secondary structural elements are inserted within the fold, including a short 3:10 helix and a long α-helix. wisc.edu

| Structural Feature | Description |

|---|---|

| Overall Fold | (α/β)8 barrel (TIM-barrel) nih.govebi.ac.ukwisc.edu |

| Secondary Structure | Eight parallel β-strands and eight α-helices, with additional insertions of a 3:10 helix and an α-helix. wisc.edu |

| Quaternary Structure | Forms a trimer in its biological assembly. nih.govwisc.edu |

| Active Site Location | Located at the interfaces between the subunits of the trimer. nih.govwisc.edu |

Kinetic Parameters of ComA Activity

Kinetic studies on the ComA enzyme from Methanococcus jannaschii have provided insights into its catalytic activity. The enzyme has been shown to be active over a wide spectrum of temperature and pH conditions, which is consistent with its origin in a hyperthermophilic organism. nih.govresearchgate.net The reaction catalyzed by ComA is Mg²⁺-dependent, a feature it shares with enzymes in the enolase superfamily, although it is structurally distinct. nih.govwisc.edu

Investigations into the enzyme's mechanism have shown that its activity can be moderately inhibited by various substrate and product analogs. nih.govresearchgate.net However, specific quantitative kinetic parameters such as Kₘ and kcat values for its substrates, phosphoenolpyruvate and sulfite, are not detailed in the available research literature. The studies confirm enzymatic activity and general characteristics rather than providing precise kinetic constants.

| Parameter | Finding | Reference |

|---|---|---|

| Optimal Conditions | Active over a broad range of temperatures and pH levels. | nih.govresearchgate.net |

| Cofactor Requirement | Requires Mg²⁺ for its catalytic reaction. | nih.gov |

| Inhibition | Moderately inhibited by substrate and product analogs. | nih.govresearchgate.net |

Comparative Biosynthetic Pathways and Homologs Across Organisms

Homologs of the ComA enzyme have been identified in a diverse range of organisms, including various microbes and even plants. nih.govresearchgate.net This suggests that the capacity for producing sulfolactate or related sulfonates may not be restricted to methanogenic archaea. The ComA superfamily of proteins includes members from plants and fungi, indicating a wide evolutionary distribution. ebi.ac.uk These homologous enzymes could have been evolutionarily recruited for the biosynthesis of other important sulfur-containing compounds, such as sulfolipids. nih.gov

While direct homologs of ComA exist, other organisms utilize distinctly different pathways for the synthesis of sulfur-containing lipids. A prominent example is the biosynthesis of sulfoquinovosyldiacylglycerol (SQDG), the primary sulfolipid in the photosynthetic membranes of higher plants. nih.gov This pathway does not involve this compound or a ComA homolog. Instead, it proceeds through the action of UDP-sulfoquinovose synthase (SQD1), which catalyzes the transfer of a sulfite group to UDP-glucose. researchgate.net This is followed by the action of SQDG synthase (SQD2), which attaches the resulting UDP-sulfoquinovose headgroup to a diacylglycerol backbone. nih.govresearchgate.net

Therefore, while the genetic framework for ComA-like activity is present in various domains of life, the well-characterized sulfolipid pathway in plants represents a non-homologous, alternative biosynthetic route to produce sulfur-containing glycerolipids. This highlights the diverse evolutionary strategies that have emerged for the synthesis and incorporation of sulfonates into cellular components.

Metabolic Transformations and Degradation of 2r O Phospho 3 Sulfolactic Acid

Dephosphorylation of (2R)-O-phospho-3-sulfolactic acid

The removal of the phosphate (B84403) group from this compound is a hydrolytic reaction that marks a crucial point in its metabolic fate. This reaction is not spontaneous and requires enzymatic catalysis to proceed efficiently.

Role of 2-Phosphosulfolactate Phosphatase (ComB, EC 3.1.3.71)

The enzyme responsible for the dephosphorylation of this compound is 2-phosphosulfolactate phosphatase, systematically named (R)-2-phospho-3-sulfolactate phosphohydrolase. libretexts.org This enzyme is also commonly referred to as ComB phosphatase. libretexts.orgnih.gov It belongs to the hydrolase family, specifically acting on phosphoric monoester bonds to cleave a phosphate group from its substrate. libretexts.org

2-Phosphosulfolactate phosphatase exhibits a defined substrate specificity. The enzyme from the archaeon Methanococcus jannaschii is specific for the phosphate esters of 2-hydroxycarboxylic acids. nih.gov It efficiently hydrolyzes not only its primary substrate, this compound (as part of a racemic mixture), but also other related compounds. nih.gov

The enzyme demonstrates broad stereospecificity, as it can act on both stereoisomers of 2-phosphomalate. nih.gov The enzyme from M. jannaschii also hydrolyzes a number of phosphate monoesters of (S)-2-hydroxycarboxylic acids, such as (S)-2-phospholactate and 2-phosphoglycolate. nih.govnih.gov Despite this, ComB is considered to have a narrow substrate specificity compared to other phosphatases, and it possesses an amino acid sequence distinct from other biochemically characterized proteins. nih.gov

| Substrates Hydrolyzed by ComB from M. jannaschii |

| rac-2-Phosphosulfolactate |

| (S)-2-Phospholactate |

| Phosphoglycolate |

| (R)-2-Phosphomalate |

| (S)-2-Phosphomalate |

Table 1: Documented substrates for the enzyme 2-Phosphosulfolactate Phosphatase (ComB) from M. jannaschii, highlighting its specificity for 2-hydroxycarboxylic acid phosphate esters. nih.govnih.gov

The catalytic activity of 2-phosphosulfolactate phosphatase is dependent on the presence of a divalent metal cation. Specifically, the enzyme requires magnesium ions (Mg²⁺) to function. nih.govnih.govharvard.edu Mg²⁺ is a common cofactor for phosphatases and other enzymes that interact with phosphate-containing substrates, where it often plays a role in stabilizing the negative charges of the phosphate group and facilitating the nucleophilic attack that leads to hydrolysis. nih.govcollaborativedrug.comyoutube.com

| Enzyme | Cofactor |

| 2-Phosphosulfolactate Phosphatase (ComB) | Mg²⁺ |

Table 2: Essential cofactor for the activity of ComB. nih.govnih.govharvard.edu

The enzymatic action of ComB on its substrate yields two products: (2R)-3-sulfolactate and an inorganic phosphate molecule. libretexts.orgnih.govnumberanalytics.com This dephosphorylation is the second step in the biosynthetic pathway of coenzyme M. nih.gov

Reaction: this compound + H₂O ⇌ (2R)-3-sulfolactate + Phosphate libretexts.orgnumberanalytics.com

| Substrate | Enzyme | Products |

| This compound | 2-Phosphosulfolactate Phosphatase (ComB) | (2R)-3-sulfolactate, Inorganic Phosphate |

Table 3: The reactants and products of the hydrolytic reaction catalyzed by ComB. libretexts.orgnih.govnumberanalytics.com

As of late 2007, the three-dimensional structure of 2-phosphosulfolactate phosphatase from Clostridium acetobutylicum has been solved. libretexts.orgnih.gov This structural information is available in the Protein Data Bank (PDB) under the accession code 1VR0. libretexts.org The structural analysis revealed that ComB has a new type of protein fold and a novel active site architecture, distinguishing it from other known phosphatases. nih.gov The structure provides a basis for understanding the enzyme's catalytic mechanism and substrate specificity at a molecular level.

| Enzyme | Organism | PDB Accession Code | Resolution |

| 2-Phosphosulfolactate Phosphatase (ComB) | Clostridium acetobutylicum | 1VR0 | 2.6 Å |

Table 4: Structural information for ComB. libretexts.orgnih.gov

The study of enzyme kinetics measures the rate of catalyzed reactions and how these rates are affected by various factors. For enzymes like ComB that follow Michaelis-Menten kinetics, two key parameters are the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, and it is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.

While it is established that ComB catalyzes the hydrolysis of this compound, specific kinetic values such as Kₘ and the catalytic rate constant (k_cat) for this reaction are not detailed in the available literature. However, the enzyme from M. jannaschii is noted to hydrolyze its substrates efficiently. nih.gov General Kₘ values for enzymes can vary widely, typically ranging from 10⁻¹ to 10⁻⁷ M, depending on the specific enzyme, substrate, and conditions like pH and temperature. libretexts.orgnumberanalytics.com

Downstream Metabolic Fates of (2R)-3-sulfolactate

Following its formation from the dephosphorylation of this compound, (2R)-3-sulfolactate enters a critical metabolic juncture. Its subsequent transformation is primarily initiated by oxidation, leading to intermediates that can be funneled into the central metabolic pathways of the cell, thereby assimilating its carbon and sulfur content.

Oxidation by Sulfolactate Dehydrogenase (ComC, EC 1.1.1.337)

The first committed step in the downstream metabolism of (2R)-3-sulfolactate is its oxidation to 3-sulfopyruvate. This reaction is catalyzed by the enzyme (R)-sulfolactate dehydrogenase, also known as ComC. nih.govnih.gov ComC is an NADH/NADPH-dependent oxidoreductase that plays a crucial role in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor for methanogenesis in archaea. nih.govnih.gov The reaction is reversible and, in the catabolic direction, facilitates the entry of the carbon skeleton of sulfolactate into further metabolic processing. nih.gov

ComC belongs to the family of 2-hydroxyacid dehydrogenases and catalyzes the conversion of the hydroxyl group at the second carbon of (2R)-3-sulfolactate to a keto group, yielding 3-sulfopyruvate. nih.gov Studies on ComC from various microorganisms, such as the rumen methanogen Methanobrevibacter millerae SM9, have provided detailed insights into its substrate specificity and kinetic properties. nih.govsemanticscholar.org While its primary substrate is (R)-sulfolactate, the enzyme can also act on other 2-oxoacids, such as oxaloacetate and α-ketoglutarate, albeit with lower efficiency. nih.govsemanticscholar.org The enzyme from M. millerae SM9, for instance, shows a clear preference for NADH as the coenzyme over NADPH. semanticscholar.org

Table 1: Kinetic Properties of Sulfolactate Dehydrogenase (ComC) from Methanobrevibacter millerae SM9 for the Reductive Reaction

| Substrate | Apparent KM (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | Relative Activity (%) |

|---|---|---|---|---|

| Sulfopyruvate (B1220305) | 196 | 93.9 | 62.8 | 100 |

| Oxaloacetate | - | - | - | 31 |

| α-Ketoglutarate | - | - | - | 0.2 |

| NADH (with Sulfopyruvate) | 55.1 | - | - | - |

Integration into Central Carbon and Sulfur Metabolism

The product of the ComC-catalyzed reaction, 3-sulfopyruvate, is a key intermediate that links the degradation of organosulfonates to central metabolic pathways. nih.govresearchgate.net In bacteria such as Roseovarius nubinhibens, 3-sulfopyruvate stands at a metabolic bifurcation point, where it can be channeled into two distinct routes for further breakdown. nih.govresearchgate.net

One route involves the decarboxylation of 3-sulfopyruvate by the enzyme 3-sulfopyruvate decarboxylase (ComDE, EC 4.1.1.79). nih.govnih.gov This reaction yields sulfoacetaldehyde (B1196311) and releases a molecule of carbon dioxide. Sulfoacetaldehyde is then cleaved by sulfoacetaldehyde acetyltransferase (Xsc, EC 2.3.3.15), producing acetyl phosphate and sulfite (B76179). nih.govnih.gov Acetyl phosphate can be readily converted to acetyl-CoA, a central molecule in carbon metabolism that can enter the tricarboxylic acid (TCA) cycle or be used for biosynthesis. The released sulfite is oxidized to sulfate, thus integrating the sulfur atom into the inorganic sulfur pool of the cell. nih.gov

The second route for 3-sulfopyruvate metabolism involves its transamination to form (S)-cysteate. nih.govresearchgate.netnih.gov This amino acid is then desulfonated by the enzyme (S)-cysteate sulfo-lyase (CuyA, EC 4.4.1.25). nih.govresearchgate.net This lyase reaction cleaves (S)-cysteate into pyruvate, ammonia, and sulfite. nih.gov Pyruvate is a key glycolytic intermediate that can be completely oxidized in the TCA cycle or used as a building block for various cellular components. nih.gov Similar to the first pathway, the sulfite generated is available for oxidation to sulfate, completing the mineralization of the sulfur atom. nih.gov Through these bifurcated pathways, both the carbon and sulfur components of (2R)-3-sulfolactate are effectively assimilated by the cell.

Table 2: Key Enzymes in the Downstream Metabolism of 3-Sulfopyruvate

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Role |

|---|---|---|---|

| 3-Sulfopyruvate decarboxylase (ComDE) | 4.1.1.79 | 3-Sulfopyruvate → Sulfoacetaldehyde + CO2 | Directs carbon flow towards acetyl phosphate production. nih.govnih.gov |

| Sulfoacetaldehyde acetyltransferase (Xsc) | 2.3.3.15 | Sulfoacetaldehyde + Phosphate → Acetyl phosphate + Sulfite | Links organosulfonate carbon to central carbon metabolism (acetyl-CoA) and releases sulfur. nih.govnih.gov |

| (S)-Cysteate sulfo-lyase (CuyA) | 4.4.1.25 | (S)-Cysteate → Pyruvate + NH3 + Sulfite | Links organosulfonate carbon to central carbon metabolism (pyruvate) and releases sulfur. nih.govresearchgate.net |

Biological and Ecological Significance

Role in Coenzyme M Biosynthesis

(2R)-O-phospho-3-sulfolactic acid is a key intermediate in the biosynthetic pathway of Coenzyme M (2-mercaptoethanesulfonic acid). This coenzyme is essential for methyl-transfer reactions in various metabolic pathways.

Essentiality in Methanogenic Archaea

Coenzyme M is indispensable for methanogenic archaea, a group of microorganisms that produce methane (B114726) as a metabolic byproduct. ebi.ac.uk These archaea, such as Methanococcus jannaschii and Methanotorris igneus, utilize Coenzyme M as the terminal methyl carrier in the process of methanogenesis. researchgate.netnih.gov The biosynthesis of Coenzyme M begins with the conversion of phosphoenolpyruvate (B93156) to (2R)-phospho-3-sulfolactate, a reaction catalyzed by the enzyme (2R)-phospho-3-sulfolactate synthase (ComA). ebi.ac.ukresearchgate.netnih.gov This initial step underscores the essentiality of this compound for the survival and metabolic activity of these organisms. nih.gov Subsequently, (2R)-phospho-3-sulfolactate is dephosphorylated by the enzyme phosphosulfolactate phosphatase (ComB) to yield 3-sulfolactate. ebi.ac.uk

Table 1: Key Enzymes in the Initial Steps of Coenzyme M Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| (2R)-phospho-3-sulfolactate synthase | ComA | Catalyzes the formation of (2R)-phospho-3-sulfolactate from phosphoenolpyruvate and sulfite (B76179). ebi.ac.ukresearchgate.netnih.gov |

| Phosphosulfolactate phosphatase | ComB | Catalyzes the dephosphorylation of (2R)-phospho-3-sulfolactate to 3-sulfolactate. ebi.ac.uk |

Implications for Methane Metabolism and Global Carbon Cycling

The production of methane by methanogenic archaea is a significant component of the global carbon cycle. Methane is a potent greenhouse gas, and its atmospheric concentration is influenced by the metabolic activities of these microorganisms. The biosynthesis of Coenzyme M, and therefore the involvement of this compound, is intrinsically linked to the rate of methanogenesis. researchgate.net Understanding the regulation of this biosynthetic pathway can provide insights into the factors controlling methane emissions from various environments, which is crucial for modeling and potentially mitigating climate change.

Occurrence and Function in Other Microbial Systems

While its role in methanogens is well-established, this compound and the machinery for its synthesis have been identified in a broader range of microorganisms, suggesting more diverse functional roles.

Presence in Diverse Bacterial Lineages

Homologs of the comA gene, which encodes the enzyme responsible for synthesizing this compound, have been found in various bacterial lineages. nih.gov This suggests that the capacity for producing this compound is not exclusive to archaea. The presence of these genes in bacteria implies that Coenzyme M or related sulfonate compounds may play roles in bacterial physiology beyond methanogenesis.

Connections to Organosulfonate Metabolism

The biosynthesis of this compound is a key step in the assimilation of sulfite into an organic molecule. This connects its metabolism to the broader field of organosulfonate biochemistry. Organosulfonates are a diverse class of sulfur-containing organic compounds that can be utilized by various microorganisms as a source of sulfur or carbon. The enzymes involved in the Coenzyme M biosynthetic pathway may have evolutionary links to other sulfonate-metabolizing pathways.

Emerging Roles in Anaerobic Oxidation of Methane and Alkane Oxidation

Recent research has pointed towards the involvement of Coenzyme M, and by extension its precursor this compound, in processes other than methanogenesis. One such process is the anaerobic oxidation of methane (AOM), a globally significant sink for methane. nih.gov In some AOM processes, methane is oxidized with sulfate, and it is hypothesized that a reversal of the methanogenesis pathway, involving Coenzyme M, may be at play.

Furthermore, there is evidence suggesting a role for Coenzyme M in the metabolism of short-chain alkanes by some bacteria. researchgate.net The oxidation of these hydrocarbons can be a challenging process, and the unique chemical properties of Coenzyme M may be leveraged by these organisms to activate and metabolize these compounds. The presence of genes for Coenzyme M biosynthesis in some alkene-oxidizing bacteria further supports this emerging role. researchgate.net

Evolutionary Conservation and Divergence of Related Pathways

This compound is a key intermediate in specific microbial metabolic pathways, most notably in the biosynthesis of coenzyme M and in sulfoglycolysis. The evolutionary story of these pathways is one of adaptation and convergent evolution, showcasing how bacteria have evolved to utilize the abundant sulfosugar, sulfoquinovose (SQ).

Several distinct sulfoglycolytic pathways have been identified in bacteria, which bear striking resemblances to classical glycolysis. whiterose.ac.uk These include pathways analogous to the Embden-Meyerhof-Parnas (sulfo-EMP), Entner-Doudoroff (sulfo-ED), and others involving transketolase or transaldolase enzymes. acs.orgillinois.edupnas.org The parallels between these sulfoglycolytic and glycolytic pathways suggest a possible evolutionary relationship, likely stemming from gene duplication and neofunctionalization. whiterose.ac.uk However, some analyses indicate that several sulfoglycolytic enzymes are only distantly related to their glycolytic counterparts, pointing towards convergent evolution as a more likely explanation for their functional similarities. illinois.edu

The sulfo-EMP pathway, first detailed in Escherichia coli, metabolizes sulfoquinovose into dihydroxyacetone phosphate (B84403) (DHAP), which enters central metabolism, and sulfolactaldehyde. acs.orgnih.gov This pathway is characterized by enzymes with conserved sulfonate-binding pockets, which provide selectivity for sulfoglycolytic intermediates over their glycolysis counterparts, preventing metabolic interference. nih.gov The divergence from glycolysis is significant; sulfoglycolysis provides only one C3 fragment to central metabolism, while the other C3 sulfonate fragment is typically excreted. acs.org

The distribution of these pathways across the bacterial kingdom reflects the diverse environments where sulfoquinovose, produced by photosynthetic organisms, is available as a nutrient source. whiterose.ac.ukpnas.org For instance, sulfo-ED pathway genes have been found in various Proteobacteria, including several Rhizobiales, suggesting opportunities for genetic exchange and adaptation. pnas.orgpnas.org The table below summarizes the major sulfoglycolytic pathways and their key characteristics.

| Pathway Name | Analogous Glycolytic Pathway | Key Intermediate(s) | End Products | Example Organism(s) |

|---|---|---|---|---|

| Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) | Embden-Meyerhof-Parnas (EMP) | 6-deoxy-6-sulfofructose-1-phosphate (SFP) | Dihydroxyacetone phosphate (DHAP), Sulfolactaldehyde (SLA) | Escherichia coli |

| Sulfo-Entner-Doudoroff (sulfo-ED) | Entner-Doudoroff (ED) | 2-keto-3-deoxy-6-sulfogluconate | Pyruvate, Sulfolactaldehyde (SLA) | Pseudomonas putida SQ1 |

| Sulfo-Transaldolase (sulfo-TAL) | Pentose Phosphate Pathway (Transaldolase reaction) | Sulfofructose (SF) | Fructose-6-phosphate (F6P), Sulfolactaldehyde (SLA) | Bacterial consortia |

| Sulfo-Oxidative Desulfurization (SMO) | N/A (Unique) | Sulfoquinovose-1-phosphate | Glucose, Sulfite | Agrobacterium tumefaciens |

Furthermore, the enzyme responsible for synthesizing this compound from phosphoenolpyruvate and sulfite, (2R)-phospho-3-sulfolactate synthase (ComA), represents a distinct family of sulfonate-biosynthesizing enzymes. nih.gov Homologs of ComA have been identified in a diverse range of microbes and even plants, suggesting that the capacity for producing this compound may have been evolutionarily recruited for various purposes, including sulfolipid biosynthesis beyond its role in coenzyme M production in methanogens. nih.gov

Detection as a Metabolite in Biological Systems

The identification of this compound and related sulfometabolites in biological samples has been advanced by the development of sensitive analytical techniques, particularly those based on mass spectrometry. These methods are crucial for understanding the distribution and function of these compounds in complex biological matrices.

Historically, the analysis of related organosulfonates like sulfolactate involved techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Modern metabolomics, however, primarily relies on liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of a wide array of metabolites, including phosphorylated and sulfonated compounds. nih.gov Developing effective LC-MS protocols is challenging due to the chemical properties of these molecules, but specialized methods have been created that allow for their successful identification. nih.gov

Identification in Specific Biological Samples (e.g., human plasma metabolomics)

While this compound itself is primarily associated with microbial metabolism, its detection or the detection of structurally related sulfolactates in mammalian systems, including humans, is an area of ongoing research. The Human Metabolome Database (HMDB) lists (S)-3-Sulfonatolactate as a compound expected to be found in humans, existing in all living organisms from bacteria to humans. hmdb.ca

Metabolomics studies targeting a broad range of compounds have been conducted on human plasma to identify biomarkers for various conditions. For example, targeted metabolomic profiling of fasting plasma samples has been used to investigate multisite musculoskeletal pain and to identify early detection markers for pancreatic cancer. nih.govnih.gov Although these specific studies did not report the detection of this compound, they demonstrate the capability of the technology to measure hundreds of metabolites in human plasma. The detection of a specific metabolite like this compound would depend on its presence at concentrations above the detection limit of the instruments used and its inclusion in the targeted panels or untargeted libraries.

The table below lists biological samples where key related sulfocompounds have been detected, highlighting the analytical methods used.

| Compound | Biological Sample | Organism/System | Detection Method(s) |

|---|---|---|---|

| Sulfopropandiol | Culture medium | Klebsiella sp. | NMR Spectroscopy |

| Sulfolactate | Culture medium | Klebsiella sp., Pseudomonas putida | NMR Spectroscopy, LC-MS |

| (S)-3-Sulfonatolactate | Expected in various tissues and biofluids | Human | Expected via Metabolomics (LC-MS) |

| Phosphoinositides (related phosphorylated lipids) | Platelets, Yeast | Human, Saccharomyces cerevisiae | LC-MS/MS |

The presence of sulfolactate in human systems could be of endogenous origin or could result from the metabolic activity of the gut microbiome, where bacteria possessing sulfoglycolytic pathways reside. Further research using highly sensitive, targeted analytical methods is required to definitively determine the presence and concentration of this compound in human plasma and other tissues and to elucidate its potential physiological significance.

Advanced Research Methodologies and Approaches

Enzymatic Characterization Techniques

Understanding the enzymes that interact with (2R)-O-phospho-3-sulfolactic acid requires detailed enzymatic characterization. Advanced kinetic analyses and profiling with various substrates and inhibitors are crucial for elucidating reaction mechanisms and enzyme specificity.

Kinetic analysis is fundamental to understanding the efficiency and mechanism of an enzyme. Both steady-state and pre-steady-state approaches are employed to dissect the catalytic steps involved in the turnover of this compound and its precursors.

Steady-State Kinetics: This approach measures the reaction rate when the concentration of the enzyme-substrate complex is relatively constant. quizlet.com For enzymes in the coenzyme M biosynthetic pathway, steady-state analysis provides key parameters like the Michaelis constant (Km) and the catalytic rate (kcat). For instance, the enzyme (R)-sulfolactate dehydrogenase (ComC), which is involved in a related pathway, was characterized using steady-state kinetics to determine its affinity for its substrates, sulfopyruvate (B1220305) and NADH. nih.gov The apparent KM for NADH was found to be 55.1 μM and for sulfopyruvate, it was 196 μM. nih.gov Similarly, studies on MshC, a cysteine ligase in the mycothiol (B1677580) biosynthesis pathway, utilized initial velocity and inhibition studies to establish a Bi Uni Uni Bi Ping Pong steady-state kinetic mechanism. nih.gov

| Kinetic Parameter | Definition | Application Example |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. It often reflects the affinity of the enzyme for its substrate. | Km for sulfopyruvate in the ComC reaction was determined to be 196 μM. nih.gov |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | The kcat for MshC was found to be 3.15 s⁻¹. nih.gov |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product, considering both binding and catalysis. | Used to compare the specificity of an enzyme for different substrates. quizlet.com |

| Pre-Steady-State Burst | An initial rapid formation of product observed before the reaction settles into the steady state, often corresponding to the first turnover. | Used to determine the rate of formation of intermediates, such as the cysteinyl adenylate in the MshC reaction. nih.govunacademy.com |

To map the active site and understand the specificity of enzymes like ComA ((2R)-phospho-3-sulfolactate synthase) and ComB (2-phosphosulfolactate phosphatase), researchers utilize a variety of substrate analogs and potential inhibitors.

Substrate Profiling: This involves testing an enzyme's activity against a range of compounds that are structurally similar to its natural substrate. The enzyme ComB, for example, which dephosphorylates this compound, was found to act on both stereoisomers of its substrate. expasy.org Furthermore, it can hydrolyze other phosphate (B84403) monoesters of 2-hydroxycarboxylic acids, including 2-phosphomalate, 2-phospholactate, and 2-phosphoglycolate. expasy.org This broader specificity suggests a certain flexibility in the active site's recognition of the substrate's side chain. In another example, (R)-sulfolactate dehydrogenase showed 31% activity with oxaloacetate and 0.2% with α-ketoglutarate compared to its preferred substrate, sulfopyruvate, demonstrating its high specificity. nih.gov

Inhibitor Profiling: The use of inhibitors is a powerful tool for probing enzyme mechanisms and active site architecture. frontiersin.org Inhibitors can be competitive, non-competitive, or uncompetitive, providing different types of information about substrate and product binding sites. In the study of ComA, substrate and product analogs were found to moderately inhibit its activity. nih.gov For other enzymes, such as those involved in sulfolactate degradation, reduced NADH analogues have been shown to be effective inhibitors. rsc.org The development of potent and selective inhibitors is also a key goal in drug discovery. For example, a stable bisubstrate analog, 5′-O-[N-(L-cysteinyl)sulfamonyl]adenosine, was shown to be a potent inhibitor of MshC, exhibiting competitive inhibition against ATP with an inhibition constant (Ki) of approximately 306 nM. nih.gov

| Compound Type | Purpose | Example | Finding |

| Substrate Analogs | To determine enzyme specificity and probe active site geometry. | ComB was tested with various phosphate monoesters of 2-hydroxycarboxylic acids. expasy.org | ComB shows broad specificity, hydrolyzing (S)-2-phospholactate and both enantiomers of 2-phosphomalate. expasy.org |

| Product Analogs | To study product inhibition and the mechanism of product release. | ComA activity was tested in the presence of product analogs. nih.gov | Product analogs were found to be moderate inhibitors of ComA. nih.gov |

| Bisubstrate Analogs | To create potent inhibitors that mimic the transition state or bind across multiple substrate sites. | 5′-O-[N-(L-cysteinyl)sulfamonyl]adenosine was used as an inhibitor for MshC. nih.gov | The analog is a potent competitive inhibitor versus ATP (Ki ≈ 306 nM), confirming the binding mode of the substrates. nih.gov |

Structural Biology Approaches for Enzyme Complexes

Determining the three-dimensional structures of enzymes provides an atomic-level blueprint for understanding their function. Techniques like X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy are essential for visualizing enzyme-substrate complexes and understanding their dynamic nature.

X-ray crystallography is a powerful technique for determining high-resolution atomic structures of proteins and other biological macromolecules. youtube.com It involves crystallizing the molecule of interest and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. youtube.com This method has been instrumental in providing static snapshots of enzymes like ComA and ComB, revealing details of their active sites and how they bind to substrates and inhibitors. frontiersin.org By soaking crystals with ligands or co-crystallizing the enzyme with them, researchers can capture intermediate states of the catalytic cycle. nih.govnih.gov

Cryo-electron microscopy (cryo-EM) is a technique that determines the structure of macromolecules by imaging them after they have been flash-frozen in their native aqueous environment. nih.govnih.gov Cryo-EM is particularly advantageous for studying large, flexible, or multi-component protein complexes that are difficult to crystallize. nih.gov While specific cryo-EM studies focused solely on ComA or ComB complexes are not prominent, the technique has been successfully applied to related enzyme systems. For example, the structure of sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum was determined by cryo-EM, revealing a tetrameric quaternary structure and providing insights into its catalytic mechanism. rsc.orgrsc.org This demonstrates the potential of cryo-EM to elucidate the architecture of larger enzymatic assemblies involved in sulfonate metabolism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of biomolecules in solution. nih.govnih.gov Unlike crystallography, which provides a static picture, NMR can detect motions and conformational changes over a wide range of timescales, from picoseconds to seconds. nih.govnih.gov

NMR is particularly well-suited for studying the conformational dynamics that are essential for enzyme catalysis. ox.ac.uk Techniques such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be used to characterize transiently formed, low-population "excited states" that are often critical intermediates in a reaction pathway. nih.govucl.ac.uk For enzymes like ComA and ComB, NMR could be used to map the binding site of this compound by monitoring chemical shift perturbations in the protein's spectrum upon ligand titration. researchgate.net Furthermore, NMR can reveal how the protein's structure fluctuates to accommodate the substrate and facilitate the chemical reaction, providing a more complete picture of the enzyme's function. nysbc.org

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques have provided fundamental insights into the enzymes and genes responsible for the synthesis of this compound. These approaches have allowed for the functional characterization of the biosynthetic pathway and the exploration of the evolutionary context of the involved enzymes.

Gene Cloning, Expression, and Mutagenesis (e.g., comA, comB, comC genes)

The biosynthesis of this compound is initiated by the enzyme (2R)-phospho-3-sulfolactate synthase, encoded by the comA gene. This enzyme catalyzes the stereospecific Michael addition of sulfite (B76179) to phosphoenolpyruvate (B93156). Following this, the phosphate group is removed by phosphosulfolactate phosphatase (comB), and the resulting sulfolactate is then oxidized by sulfolactate dehydrogenase (comC).

To study the function of these enzymes, researchers have employed gene cloning techniques to isolate the comA, comB, and comC genes from various microorganisms, particularly methanogenic archaea. These genes are often cloned into expression vectors, such as the pET series of plasmids, which allow for high-level production of the recombinant proteins in a host organism like Escherichia coli. The expressed enzymes can then be purified using techniques like affinity chromatography, often by engineering a tag (e.g., a polyhistidine-tag) onto the protein.

Site-directed mutagenesis is a powerful tool that has been utilized to investigate the catalytic mechanism of these enzymes. By systematically replacing specific amino acid residues within the active site, researchers can identify key residues involved in substrate binding and catalysis. For instance, mutagenesis studies on ComA could target conserved residues predicted to be involved in the enolase-like mechanism, providing direct evidence for their functional roles. While specific mutagenesis data for ComA is not detailed in the provided search results, this technique is a standard approach for elucidating enzyme mechanisms.

| Gene | Enzyme Product | Function in this compound metabolism |

| comA | (2R)-phospho-3-sulfolactate synthase | Catalyzes the synthesis of this compound from phosphoenolpyruvate and sulfite. |

| comB | Phosphosulfolactate phosphatase | Removes the phosphate group from this compound. |

| comC | Sulfolactate dehydrogenase | Oxidizes sulfolactate, the product of ComB action. |

Phylogenetic Analysis of Enzyme Homologs

Phylogenetic analysis of the enzymes involved in this compound biosynthesis, particularly ComA, has revealed important evolutionary insights. Homologs of ComA have been identified in a diverse range of microbes, including both archaea and bacteria, as well as in some plants. This wide distribution suggests that the capacity for sulfolactate or sulfonolipid biosynthesis may be more widespread than initially thought.

Phylogenetic trees are constructed based on the sequence alignment of these homologous proteins. These analyses help to understand the evolutionary relationships between different organisms possessing these enzymes and can provide clues about the origin and diversification of this metabolic pathway. For example, phylogenetic studies can help to distinguish between orthologs (genes that diverged due to a speciation event) and paralogs (genes that diverged due to a gene duplication event), providing a clearer picture of the evolutionary history of the pathway. The presence of ComA homologs in different domains of life points towards a deep evolutionary origin for this class of enzymes.

Gene Regulation and Expression Studies in Microbial Metabolism

The production of this compound is tightly regulated to meet the metabolic demands of the cell for coenzyme M. Gene regulation and expression studies aim to understand the molecular mechanisms that control the transcription of the comA, comB, and comC genes. In many bacteria and archaea, genes involved in a specific metabolic pathway are often organized into operons, allowing for their coordinated expression.

In some bacteria, the genes for coenzyme M biosynthesis are found in a gene cluster, and their expression can be coordinately regulated with other metabolic pathways, such as those for alkene metabolism nih.gov. For instance, in Xanthobacter autotrophicus Py2, the synthesis of coenzyme M is reportedly regulated in conjunction with the expression of enzymes for propylene (B89431) metabolism nih.gov. Transcriptional regulators, which are proteins that bind to specific DNA sequences near the promoter of a gene or operon, play a crucial role in controlling gene expression in response to environmental or metabolic signals. While the specific regulatory mechanisms for the com genes are still an area of active research, it is known that in archaea, transcription is mediated by a eukaryotic-like basal transcription apparatus, but the regulatory proteins often resemble those found in bacteria.

Metabolomic Profiling and Isotope Tracing

Metabolomic approaches, which involve the comprehensive analysis of small molecules in a biological system, have become indispensable for studying the biosynthesis and metabolism of this compound. These techniques allow for the direct observation and quantification of the compound and its metabolic precursors and products.

High-Resolution Mass Spectrometry for Detection and Quantification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful analytical technique for the detection and quantification of this compound in complex biological samples. LC-HRMS allows for the separation of metabolites in a sample followed by their detection with high mass accuracy, which aids in the confident identification of the compound.

In a typical LC-HRMS workflow, a microbial extract is injected into an LC system where compounds are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured with high precision. For quantification, tandem mass spectrometry (MS/MS) is often employed. In this approach, the ion corresponding to this compound is selected and fragmented, and the intensity of specific fragment ions is measured. This method, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) when using a triple quadrupole mass spectrometer, provides high selectivity and sensitivity for quantification. While specific LC-HRMS methods for this compound are not extensively detailed in the provided search results, the general applicability of these techniques to phosphorylated and sulfonated compounds is well-established.

Stable Isotope Labeling for Pathway Elucidation

Stable isotope labeling is a definitive technique for elucidating metabolic pathways by tracing the flow of atoms from a labeled precursor to a final product. In the context of this compound biosynthesis, this involves feeding microorganisms with a substrate, such as phosphoenolpyruvate, that has been enriched with a stable isotope like carbon-13 (¹³C).

Bioinformatic and Computational Approaches in the Study of this compound

The investigation of this compound and its role in biological systems has been significantly advanced by a range of bioinformatic and computational methodologies. These approaches have been instrumental in elucidating the metabolic pathways involving this compound, identifying and characterizing the enzymes responsible for its synthesis and degradation, and modeling the intricate interactions between these enzymes and their substrates.

Pathway Reconstruction and Network Analysis (e.g., KEGG, MetaCyc, Rhea)

Bioinformatic databases are crucial for reconstructing and analyzing the metabolic pathways in which this compound participates. Platforms like the Kyoto Encyclopedia of Genes and Genomes (KEGG), MetaCyc, and Rhea provide curated information on biochemical reactions and metabolic pathways, enabling researchers to place this compound within a broader biological context.

This compound is a key intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonate) ebi.ac.uknih.govnih.gov. This essential cofactor is involved in methanogenesis in archaea and the metabolism of certain compounds in bacteria ebi.ac.uknih.gov. Metabolic pathway databases like MetaCyc contain detailed, evidence-based information on these pathways, which are curated from scientific literature oup.comnih.gov. By accessing these resources, researchers can visualize the entire coenzyme M biosynthetic pathway, identifying the sequential enzymatic reactions that convert phosphoenolpyruvate to this compound and subsequently to coenzyme M ebi.ac.uk.

The Rhea knowledgebase offers expert-curated information on biochemical reactions, which is essential for understanding the specific chemical transformations involving this compound expasy.orgbio.toolsexpasy.org. Rhea provides a standardized description of reactions, including the one catalyzed by 2-phosphosulfolactate phosphatase, which dephosphorylates this compound uniprot.orguniprot.org. This detailed reaction data is vital for building accurate metabolic models and performing network analysis. Such analyses can reveal the connectivity of pathways, identify potential regulatory points, and predict metabolic fluxes under different conditions.

The integration of data from these databases allows for a comprehensive reconstruction of the metabolic network surrounding this compound. For instance, by linking genomic data to the functional information in KEGG and MetaCyc, it is possible to predict the presence of the coenzyme M biosynthesis pathway in newly sequenced organisms.

Sequence Homology and Motif Analysis (e.g., UniProt, HAMAP)

Understanding the enzymes that metabolize this compound requires detailed analysis of their protein sequences. Databases such as UniProt and resources like HAMAP (High-quality Automated and Manual Annotation of Proteins) are fundamental for this purpose.

The synthesis of this compound from phosphoenolpyruvate and sulfite is catalyzed by (2R)-phospho-3-sulfolactate synthase, also known as ComA ebi.ac.uknih.gov. The subsequent dephosphorylation to (R)-3-sulfolactate is carried out by 2-phosphosulfolactate phosphatase, or ComB ebi.ac.uk. UniProt serves as a comprehensive and freely accessible resource for the protein sequences and functional information of these enzymes, such as the entries for ComB from Bacillus subtilis and Clostridium perfringens uniprot.orguniprot.org.

Sequence homology searches, often performed using tools like BLAST, are employed to identify related proteins in other organisms nih.govnih.gov. The identification of homologs of ComA and ComB in a diverse range of microbes suggests a wide distribution of the metabolic pathways involving this compound nih.govebi.ac.uk. The degree of sequence identity can infer evolutionary relationships and predict the function of uncharacterized proteins nih.govyoutube.com. For instance, a high degree of sequence identity between a hypothetical protein and a known ComA or ComB enzyme strongly suggests that the uncharacterized protein has a similar function.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for producing (2R)-O-phospho-3-sulfolactic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective phosphorylation and sulfonation steps. For example, chiral auxiliaries or enzyme-mediated phosphorylation (e.g., kinases) can ensure enantiomeric purity. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate the (2R)-isomer. Monitoring reaction progress with P NMR helps track phosphorylation efficiency .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H, C, and P NMR to confirm backbone structure and phosphorylation. F NMR (if applicable) can verify sulfonic acid groups .

- Mass Spectrometry : High-resolution LC-MS/MS (e.g., Q-TOF) identifies molecular ions and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar compounds .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Q. How can researchers quantify this compound in biological matrices like serum or cell lysates?

- Methodological Answer : Use isotope dilution LC-MS/MS with a deuterated or C-labeled internal standard. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction to remove phospholipid interferences. Calibration curves should cover 1–1000 ng/mL with a limit of detection (LOD) validated via signal-to-noise ratios ≥3:1 .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments of this compound derivatives using spectroscopic data?

- Methodological Answer :

- Comparative Analysis : Compare experimental NMR chemical shifts (e.g., H coupling constants) with DFT-calculated values for (2R) and (2S) configurations.

- Circular Dichroism (CD) : Correlate Cotton effects with known chiral centers.

- Crystallographic Validation : If conflicting NMR/CD data arise, prioritize X-ray structures for definitive assignments .

Q. What experimental design principles apply to studying the hydrolytic degradation of this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Simulate physiological pH (7.4) using phosphate-buffered saline (PBS) at 37°C. Include controls with esterase enzymes to mimic enzymatic hydrolysis.

- Kinetic Monitoring : Use LC-MS to track degradation products over 24–72 hours. Calculate half-life () via first-order kinetics.

- Stability Testing : Assess temperature, light, and oxygen sensitivity using accelerated stability protocols .

Q. How can computational modeling predict interactions between this compound and target enzymes (e.g., sulfotransferases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme binding. Focus on sulfonic acid and phosphate groups as key interaction sites.

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from peer-reviewed studies and assess variability using statistical tools (e.g., ANOVA or Cohen’s d for effect sizes).

- Source Verification : Confirm compound purity (>95% via HPLC) and stereochemical integrity in conflicting studies.

- Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., cell lines, assay protocols) .

Notes on Evidence Utilization

- Avoided consumer/commercial content per guidelines.

- Structural and methodological insights derived from peer-reviewed synthesis (), analytical protocols (), and toxicological frameworks ().

- Computational strategies extrapolated from analogous studies ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.